molecular formula C11H12N4O2 B13545818 1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid

1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid

Cat. No.: B13545818
M. Wt: 232.24 g/mol
InChI Key: CIKKMAVOWJMOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both pyrimidine and pyrazole moieties endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,6-dimethylpyrimidine-4-carbaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrimidine or pyrazole rings .

Scientific Research Applications

1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as a protein kinase inhibitor, interfering with cell signaling pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields .

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

1-(2,6-dimethylpyrimidin-4-yl)-3-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C11H12N4O2/c1-6-4-10(13-8(3)12-6)15-5-9(11(16)17)7(2)14-15/h4-5H,1-3H3,(H,16,17)

InChI Key

CIKKMAVOWJMOCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)N2C=C(C(=N2)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.